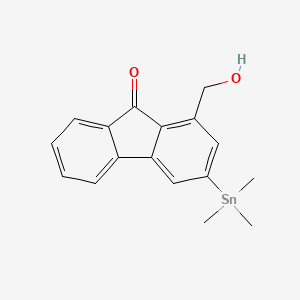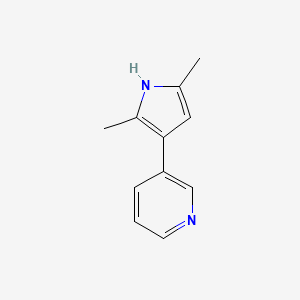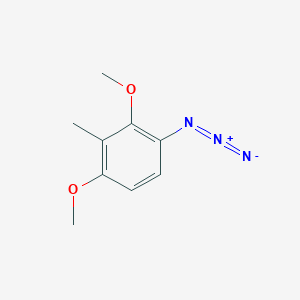
1-(Hydroxymethyl)-3-(trimethylstannyl)-9H-fluoren-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Hydroxymethyl)-3-(trimethylstannyl)-9H-fluoren-9-one is an organotin compound that features a fluorenone core substituted with a hydroxymethyl group and a trimethylstannyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Hydroxymethyl)-3-(trimethylstannyl)-9H-fluoren-9-one typically involves the introduction of the trimethylstannyl group to a fluorenone derivative. One common method involves the reaction of 9-fluorenone with trimethyltin chloride in the presence of a base, such as sodium hydride, to form the trimethylstannyl derivative. The hydroxymethyl group can then be introduced through a subsequent reaction with formaldehyde under basic conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the organotin reagents.
化学反応の分析
Types of Reactions
1-(Hydroxymethyl)-3-(trimethylstannyl)-9H-fluoren-9-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the fluorenone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trimethylstannyl group can participate in substitution reactions, such as the Stille coupling, where it reacts with organic halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Palladium catalysts, organic halides
Major Products
Oxidation: 1-(Carboxymethyl)-3-(trimethylstannyl)-9H-fluoren-9-one
Reduction: 1-(Hydroxymethyl)-3-(trimethylstannyl)-9H-fluoren-9-ol
Substitution: Various substituted fluorenones depending on the organic halide used
科学的研究の応用
1-(Hydroxymethyl)-3-(trimethylstannyl)-9H-fluoren-9-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules through reactions like the Stille coupling.
Biology: Organotin compounds, including this one, are studied for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of organotin compounds, although their toxicity remains a concern.
Industry: This compound can be used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(Hydroxymethyl)-3-(trimethylstannyl)-9H-fluoren-9-one depends on the specific application and reaction it is involved in. In general, the trimethylstannyl group can act as a nucleophile in substitution reactions, facilitating the formation of new carbon-carbon bonds. The fluorenone core can participate in redox reactions, while the hydroxymethyl group can undergo further functionalization.
類似化合物との比較
1-(Hydroxymethyl)-3-(trimethylstannyl)-9H-fluoren-9-one can be compared with other organotin compounds, such as:
Trimethyltin chloride: A simpler organotin compound used in similar substitution reactions.
Tributyltin oxide: Another organotin compound with different applications, particularly in antifouling paints.
1-(Hydroxymethyl)-9H-fluoren-9-one: A similar compound lacking the trimethylstannyl group, which affects its reactivity and applications.
The uniqueness of this compound lies in the combination of the fluorenone core with both a hydroxymethyl and a trimethylstannyl group, providing a versatile platform for various chemical transformations and applications.
特性
| 136681-94-2 | |
分子式 |
C17H18O2Sn |
分子量 |
373.0 g/mol |
IUPAC名 |
1-(hydroxymethyl)-3-trimethylstannylfluoren-9-one |
InChI |
InChI=1S/C14H9O2.3CH3.Sn/c15-8-9-4-3-7-11-10-5-1-2-6-12(10)14(16)13(9)11;;;;/h1-2,4-7,15H,8H2;3*1H3; |
InChIキー |
MENZMSPONOYMDD-UHFFFAOYSA-N |
正規SMILES |
C[Sn](C)(C)C1=CC(=C2C(=C1)C3=CC=CC=C3C2=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(E)-(2,4-Dimethylphenyl)diazenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole](/img/structure/B14288025.png)




![[3-Cyano-4-(methylsulfanyl)-2-oxo-6-phenyl-2H-pyran-5-yl]acetic acid](/img/structure/B14288100.png)
